
tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine ring, and a tert-butylthio group
Méthodes De Préparation
The synthesis of tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the tert-butylthio group. The piperidine ring is then constructed, and the final step involves the formation of the carboxylate ester. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. Industrial production methods may involve similar steps but are optimized for larger scale production, often using continuous flow reactors to improve efficiency and yield .
Analyse Des Réactions Chimiques
tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Applications De Recherche Scientifique
tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators, providing insights into biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and activity of the target molecules .
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in targeted protein degradation.
tert-Butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate: This compound is synthesized using iso-butoxycarbonyl chloride and is characterized by its thiol ester group
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C19H30N2O2S |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
tert-butyl 2-(2-tert-butylsulfanylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O2S/c1-18(2,3)23-17(22)21-13-8-7-11-15(21)14-10-9-12-20-16(14)24-19(4,5)6/h9-10,12,15H,7-8,11,13H2,1-6H3 |
Clé InChI |
IYYSJPJTUJKIOI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


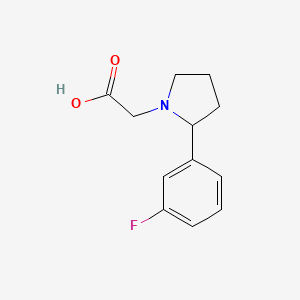
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B15060818.png)

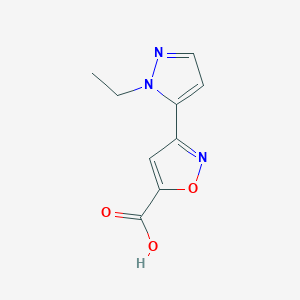
![[2-Amino-2-(2-fluorophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B15060836.png)

![[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate](/img/structure/B15060852.png)
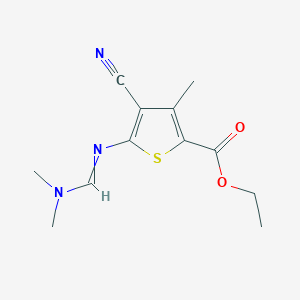
![{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea](/img/structure/B15060868.png)
![Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate](/img/structure/B15060875.png)
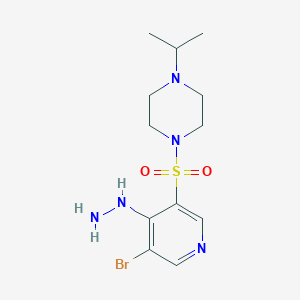
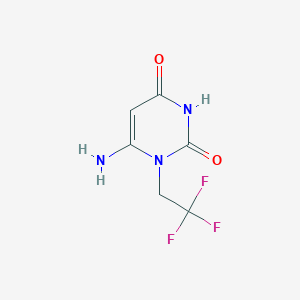
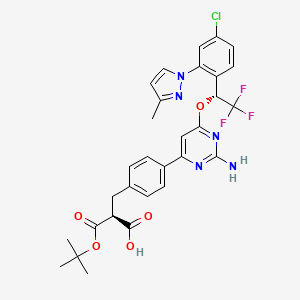
![4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B15060916.png)
